molecular formula C10H11FO B3432342 3-(4-Fluorophenyl)cyclobutan-1-ol CAS No. 1184476-34-3

3-(4-Fluorophenyl)cyclobutan-1-ol

Cat. No. B3432342
M. Wt: 166.19 g/mol
InChI Key: QFJZHTFUDWUVBC-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 1184476-34-3 . Its IUPAC name is 3-(4-fluorophenyl)cyclobutanol . The molecular weight of this compound is 166.2 . It is typically stored at a temperature of +4°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for “3-(4-Fluorophenyl)cyclobutan-1-ol” is 1S/C10H11FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 166.2 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.

Scientific Research Applications

Cyclobutane-Containing Compounds in Drug Discovery and Biological Activities

Research on cyclobutane-containing alkaloids isolated from terrestrial and marine species has revealed more than 60 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. The structural diversity and synthesis of these compounds suggest potential applications in drug discovery and the development of new therapeutic agents. Cyclobutane structures, due to their unique chemical properties, play a significant role in the development of leads for pharmaceuticals (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Cyclodextrin-Based Systems in Environmental Remediation

Cyclodextrin-epichlorohydrin polymers have been studied for their environmental applications, particularly in water and wastewater treatment. Their ability to form inclusion complexes with various pollutants through host-guest interactions leads to the removal of contaminants from water, showcasing the potential of cyclodextrin-based materials in environmental remediation and pollution control (Crini, 2021).

Applications in Photocatalysis and Energy Conversion

Cyclobutane derivatives and related compounds have been explored for their applications in photocatalysis and energy conversion. The design and construction of g-C3N4-based photocatalysts, which involve cyclobutane-like structures, demonstrate the role of these compounds in driving various reduction and oxidation reactions under light irradiation. This highlights the potential of cyclobutane-containing materials in sustainable energy solutions and environmental applications (Wen, Xie, Chen, & Li, 2017).

Safety And Hazards

The safety data sheet (MSDS) for “3-(4-Fluorophenyl)cyclobutan-1-ol” can be found at the provided link . It’s important to handle this compound with appropriate safety measures to avoid any potential hazards.

properties

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZHTFUDWUVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)cyclobutan-1-ol

CAS RN

143589-43-9, 1184476-34-3
Record name (1s,3s)-3-(4-fluorophenyl)cyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-fluorophenyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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